Stereoselective Synthesis Access: (S)-Enantiomer Serves as Chiral Building Block for Asymmetric Transformations
The enantiomerically pure (S)-methyl 3-(4-bromophenyl)butanoate (CAS 2079925-23-6) serves as a well-characterized chiral scaffold that can be accessed via asymmetric conjugate addition to ethyl crotonate using Rh-catalyzed protocols, with reported yields reaching 99% for the corresponding acid . In contrast, racemic methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1) is typically supplied without stereochemical control, making it suitable for different applications where chirality is either irrelevant or will be introduced downstream. This stereochemical distinction directly impacts procurement: users requiring a defined enantiomer for asymmetric synthesis, chiral resolution studies, or stereochemical SAR investigation must specify the (S)-enantiomer, while racemic material suffices for achiral transformations or early-stage route development.
| Evidence Dimension | Enantiomeric purity and synthetic accessibility |
|---|---|
| Target Compound Data | Racemic methyl 3-(4-bromophenyl)butanoate (CAS 1021735-42-1): no defined enantiomeric ratio; (S)-enantiomer (CAS 2079925-23-6): single enantiomer |
| Comparator Or Baseline | (S)-3-(4-bromophenyl)butanoic acid via Rh-catalyzed asymmetric addition: 99% yield |
| Quantified Difference | Enantiomerically pure material available with defined stereochemistry versus racemic mixture |
| Conditions | Rh-catalyzed asymmetric conjugate addition to ethyl crotonate |
Why This Matters
Procurement of the racemate versus the (S)-enantiomer determines whether the material is fit for asymmetric synthetic applications requiring defined stereochemistry or for achiral transformations where stereochemistry is irrelevant.
